1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene

Description

Nomenclature and Structural Characteristics

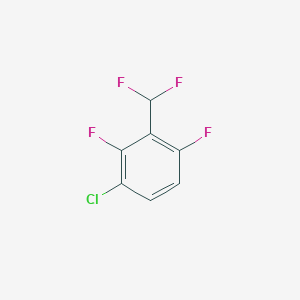

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for multiply-substituted aromatic compounds, with the chlorine atom serving as the primary reference point for numbering the benzene ring positions. The compound's name precisely describes the substitution pattern: a chlorine atom at position 1, fluorine atoms at positions 2 and 4, and a difluoromethyl group at position 3. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community regarding its chemical identity and properties.

The molecular formula of Carbon₇Hydrogen₃Chlorine₁Fluorine₄ reflects the compound's composition, with a molecular weight of 198.55 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation as Carbon₁=Carbon₁Carbon(=Carbon(Carbon(=Carbon₁Chlorine)Fluorine)Carbon(Fluorine)Fluorine)Fluorine provides a standardized method for digital representation and database storage. This systematic approach to molecular representation ensures consistency across different chemical databases and facilitates computational analysis of the compound's properties.

The three-dimensional structure of this compound exhibits significant electronic perturbation of the aromatic system due to the multiple electronegative substituents. The difluoromethyl group introduces both steric and electronic effects that influence the overall molecular geometry and reactivity patterns. Computational chemistry analysis reveals specific parameters including a topological polar surface area of 0, indicating the compound's hydrophobic character, and a calculated logarithm of the partition coefficient of 3.5558, suggesting favorable lipophilicity characteristics.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | Carbon₇Hydrogen₃Chlorine₁Fluorine₄ | - |

| Molecular Weight | 198.55 | grams per mole |

| Topological Polar Surface Area | 0 | Ångström² |

| Calculated Logarithm Partition Coefficient | 3.5558 | - |

| Hydrogen Bond Acceptors | 0 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bonds | 1 | - |

| Chemical Abstracts Service Number | 1221272-82-7 | - |

| Material Safety Data Sheet Number | Multiple Assigned Identifiers | - |

The electronic structure of the compound reflects the cumulative influence of multiple fluorine substituents on the aromatic π-electron system. The difluoromethyl group, being electron-withdrawing through inductive effects, significantly alters the electron density distribution within the benzene ring. This electronic perturbation affects both the chemical reactivity and physical properties of the compound, making it distinct from simpler fluorinated aromatics. The presence of four fluorine atoms in different bonding environments creates a unique electronic landscape that influences intermolecular interactions and molecular recognition processes.

Historical Development in Organofluorine Chemistry

The development of compounds such as this compound represents the culmination of more than a century of advances in organofluorine chemistry, beginning with the pioneering work of Alexander Borodin in 1862, who first demonstrated nucleophilic replacement of halogen atoms with fluoride. The scientific field of organofluorine chemistry emerged before elemental fluorine itself was isolated, with early researchers like Dumas and colleagues preparing methyl fluoride from dimethyl sulfate in 1835. These foundational discoveries established the groundwork for the sophisticated fluorination methodologies that enable the synthesis of complex polyfluorinated aromatic compounds today.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a pivotal moment in the development of fluorine chemistry. However, the hazardous nature of fluorine reagents initially limited progress in organofluorine synthesis. The development of safer fluorination methodologies accelerated during the 1920s and 1930s, with significant contributions including the Schiemann reaction for aromatic fluorination in 1927 and subsequent improvements in halogen exchange reactions. These methodological advances provided the foundation for synthesizing increasingly complex fluorinated aromatic compounds.

The dramatic expansion of organofluorine chemistry during World War II, driven by the Manhattan Project's need for uranium hexafluoride-resistant materials, catalyzed rapid development of fluoropolymers and fluorocarbon chemistry. This period witnessed the first large-scale production of fluorine and the development of materials capable of withstanding highly reactive fluorinated compounds. The war-time research established industrial-scale fluorine chemistry and demonstrated the practical importance of organofluorine compounds in advanced technological applications.

The post-war era brought continued innovation in fluorine chemistry, with the development of sophisticated difluoromethylation methodologies that enable the synthesis of compounds like this compound. Recent decades have seen the emergence of late-stage difluoromethylation techniques that allow for the introduction of difluoromethyl groups into complex aromatic systems. These advances represent the maturation of organofluorine chemistry from a specialized field dealing with simple fluorinated compounds to a mainstream synthetic methodology capable of producing highly complex polyfluorinated molecules with precisely controlled substitution patterns.

Role in Modern Fluorinated Aromatic Compound Research

This compound occupies a significant position in contemporary fluorinated aromatic compound research, serving as both a synthetic building block and a model system for understanding the properties of polyfluorinated aromatics. The compound's unique combination of aromatic fluorine substituents and a difluoromethyl group makes it particularly valuable for investigating the synergistic effects of multiple fluorine-containing functionalities within a single molecular framework. Modern research has increasingly focused on such multiply-fluorinated compounds due to their enhanced metabolic stability, altered physicochemical properties, and potential for improved biological activity compared to their non-fluorinated counterparts.

The difluoromethyl group present in this compound has gained particular attention in recent years due to its role as a bioisostere for hydroxyl and thiol groups in pharmaceutical research. Unlike the more commonly encountered trifluoromethyl group, the difluoromethyl functionality provides moderate regulation of metabolic stability, lipophilicity, and bioavailability, making it an attractive option for medicinal chemists seeking to fine-tune molecular properties. The application of difluoromethyl groups in pesticide design has demonstrated their effectiveness in modulating biological activity while maintaining favorable pharmacokinetic properties.

Recent advances in late-stage difluoromethylation methodology have significantly enhanced the accessibility of compounds such as this compound. These methodological developments have enabled the construction of Carbon-Difluoromethyl bonds through various mechanisms including cross-coupling reactions, radical processes, and metal-catalyzed transformations. The availability of diverse synthetic approaches has expanded the scope of difluoromethylated aromatic compounds accessible to researchers and has facilitated their incorporation into complex molecular architectures for pharmaceutical and materials applications.

Propriétés

IUPAC Name |

1-chloro-3-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPQAOPMSUCXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242624 | |

| Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-82-7 | |

| Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorination of Aromatic Precursors (Reaction with Difluorocarbene)

Method Overview:

An alternative approach involves the generation of difluorocarbene intermediates from Seyferth’s reagent (phenyl-iodo-difluoromethyl) reacting with substituted cyclobutenes, as described in research on difluorobenzene synthesis.

- Reagents: Seyferth’s reagent and substituted cyclobutenes

- Catalyst: Sodium iodide (NaI)

- Solvent: Typically an inert organic solvent

- Temperature: Reflux conditions (~100°C)

- Duration: Approximately 24 hours

- The difluorocarbene generated from Seyferth’s reagent reacts with the cyclobutene to form a strained housane intermediate, which rearranges to produce difluorobenzene derivatives.

- The process is sensitive to the purity of starting materials and the stability of reagents, often requiring meticulous purification.

Reaction Scheme:

$$ \text{Cyclobutene} + \text{Difluorocarbene} \rightarrow \text{Difluorobenzene derivative} $$

- This method allows for the introduction of difluoromethyl groups onto aromatic rings with positional control.

- It is more suitable for synthesizing various difluorinated aromatic compounds, including the target compound, via subsequent functionalization.

Chlorination of Chlorodifluoromethylbenzene Derivatives (Industrial Scale)

Method Overview:

Industrial synthesis often employs direct chlorination of chlorodifluoromethylbenzene derivatives, which are prepared via electrophilic substitution or other fluorination techniques.

- Reactant: Chlorodifluoromethylbenzene

- Reagent: Chlorine gas or other chlorinating agents

- Catalysts: Iron or aluminum chloride to promote electrophilic substitution

- Conditions: Elevated temperature (~150°C) under controlled pressure

- High-yield production of the chlorinated aromatic compounds with minimal side reactions

- Purification via distillation or chromatography

- This method benefits from scalability and high efficiency, making it suitable for industrial manufacturing.

Data Summary Table

| Preparation Method | Key Reactants | Reaction Conditions | Yield | Purity | Remarks |

|---|---|---|---|---|---|

| Chlorination of orthodifluorobenzene | Orthodifluorobenzene + Cl₂ | Radical/UV initiation, distillation | ~81% | 98.4% | High yield, high purity, one-step process |

| Difluorocarbene addition to cyclobutenes | Seyferth’s reagent + cyclobutene | Reflux, inert solvent, NaI catalyst | Variable | Moderate | Suitable for diverse difluorobenzene derivatives |

| Industrial chlorination of chlorodifluoromethylbenzene | Chlorodifluoromethylbenzene + Cl₂ | Elevated temperature, catalysts | High | High | Scalable, efficient |

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different fluorinated aromatic compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for developing new drugs.

Case Study: Synthesis of Antiviral Agents

Recent research highlights the compound's utility in synthesizing antiviral agents. For example, derivatives of this compound have been explored for their efficacy against viral infections, demonstrating potential in medicinal chemistry .

Intermediate for Agrochemicals

The compound is also used as an intermediate in the production of agrochemicals. Its fluorinated structure contributes to the stability and effectiveness of pesticides and herbicides, enhancing their performance in agricultural applications .

Industrial Applications

This compound is employed in various industrial processes due to its reactivity and stability. It is often utilized as a building block for synthesizing more complex fluorinated compounds.

Chemical Synthesis

The compound can be involved in nucleophilic substitution reactions, where it acts as a precursor for creating other functionalized aromatic compounds. This application is particularly significant in developing specialty chemicals used across multiple industries .

Research Applications

In addition to its industrial and pharmaceutical uses, this compound is valuable in research settings. It can be utilized to study reaction mechanisms involving fluorinated compounds and their interactions with biological systems.

Analytical Chemistry

This compound can serve as a standard reference material in analytical chemistry for methods such as gas chromatography and mass spectrometry. Its distinct molecular characteristics allow researchers to calibrate instruments accurately .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing antiviral agents and other medicinal compounds. |

| Agrochemicals | Acts as an intermediate for producing effective pesticides and herbicides. |

| Industrial Chemistry | Serves as a building block for synthesizing complex fluorinated compounds. |

| Research | Utilized in analytical chemistry as a standard reference material for various analyses. |

Mécanisme D'action

The mechanism of action of 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(a) 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.55 g/mol

- Key Differences: The difluoromethyl group is at position 4 instead of 3, and only one fluorine is present at position 2. Computed properties include XLogP3 = 3.3 and hydrogen bond acceptor count = 3 .

(b) 1-Chloro-5-(difluoromethyl)-2,4-difluorobenzene (CAS 1187173-59-6)

Halogen-Substituted Analogs

(a) 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene

- Molecular Formula : C₇H₃BrF₄

- Molecular Weight : 257.00 g/mol

- Key Differences : Bromine replaces chlorine at position 1, increasing molecular weight by ~44 g/mol. Bromine’s larger atomic radius and polarizability may enhance electrophilic substitution reactivity. This compound has a GHS warning for skin/eye irritation (H315, H319) .

(b) 1-Bromo-3-chloro-2,4-difluorobenzene

- Molecular Formula : C₆H₂BrClF₂

- Molecular Weight : 245.44 g/mol

- Key Differences: Bromine at position 1 and chlorine at position 3 create a mixed halogen system.

Functional Group Variants

(a) 1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene (CAS 1138444-87-7)

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 226.57 g/mol

- Key Differences : A difluoroethyl group replaces difluoromethyl, adding a methylene spacer. This increases lipophilicity (higher XLogP) and may alter metabolic stability .

(b) 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

- Molecular Formula : C₈H₅ClF₄O

- Molecular Weight : 228.57 g/mol

Comparative Analysis Table

Activité Biologique

1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene, with the chemical formula C7H3ClF4 and CAS Number 1221272-82-7, is a fluorinated aromatic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound features a unique structure that includes both chlorine and difluoromethyl groups. Its molecular characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF4 |

| Molecular Weight | 192.55 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1221272-82-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler fluorinated benzene derivatives. The process may include halogenation and functional group transformations under controlled conditions to ensure high yield and purity.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.

- Receptor Binding : Its structure allows for binding to certain receptors, which could influence cellular signaling pathways.

Case Studies

- Antimicrobial Activity : Research has indicated that fluorinated aromatic compounds can exhibit antimicrobial properties. A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Anticancer Potential : Another investigation focused on the compound's cytotoxic effects on cancer cell lines. The results demonstrated that it induced apoptosis in human breast cancer cells (MCF-7), suggesting potential as a chemotherapeutic agent.

- Neurotoxicity Assessment : A study assessed the neurotoxic effects of this compound using in vitro models. The findings indicated that high concentrations could lead to neuronal cell death, highlighting the need for caution in its application.

Toxicological Profile

The toxicological profile of this compound is still under investigation. Preliminary studies suggest potential toxicity at elevated doses, particularly concerning reproductive and developmental effects.

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer:

- Friedel-Crafts Acylation : A key method involves Friedel-Crafts reactions using fluorinated benzene derivatives. For example, 1,3-difluorobenzene can react with chloroacetyl chloride in the presence of AlCl₃ to yield α-chloro-difluoroacetophenone intermediates. Temperature (typically reflux conditions) and stoichiometric ratios of AlCl₃ (1.2–1.5 equiv) are critical for regioselectivity and avoiding over-chlorination .

- Halogen Exchange : Fluorination via halogen exchange (e.g., Cl → F using HF or KF) may introduce difluoromethyl groups, but requires anhydrous conditions and metal catalysts (e.g., SbF₃) to minimize side reactions .

- Yield Optimization : Lower temperatures (0–25°C) improve selectivity for mono-fluorinated products, while higher temperatures (80–100°C) favor difluorination but risk decomposition.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- ¹⁹F NMR : Provides direct evidence of fluorinated substituents. For example, the difluoromethyl group (-CF₂H) typically resonates at δ -110 to -120 ppm, while aromatic fluorines appear at δ -140 to -160 ppm. Splitting patterns confirm substitution patterns (e.g., para vs. meta) .

- X-ray Crystallography : Resolves bond angles and distances, critical for distinguishing between ortho/para isomers. Data from similar compounds (e.g., 1-(2,4-difluorophenyl)acetone) show C-F bond lengths of ~1.34 Å .

- GC-MS/EI-MS : Fragmentation patterns (e.g., loss of Cl⁻ or F⁻ ions) confirm molecular weight and substituent stability under ionization .

Advanced Research Questions

Q. What are the challenges in achieving regioselective fluorination during synthesis?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, making subsequent substitutions difficult. Directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe, -CO₂R) can enhance regiocontrol but require post-synthetic removal .

- Competing Pathways : Friedel-Crafts reactions may yield mixed regioisomers (e.g., 2,4- vs. 3,5-difluoro products). Computational modeling (DFT) predicts transition-state energies to optimize substituent positioning .

- Contradictions in Evidence : While AlCl₃ is widely used for Friedel-Crafts reactions (), some studies note competing side reactions (e.g., ring chlorination) under prolonged heating, suggesting alternative catalysts like FeCl₃ for improved selectivity .

Q. How do multiple fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Modulation : The difluoromethyl group (-CF₂H) increases steric hindrance and electron deficiency, slowing Suzuki-Miyaura couplings. Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) improves efficiency by reducing dehalogenation side reactions .

- C-F Bond Activation : Ni-catalyzed couplings (e.g., Kumada) are more effective for C-F bond cleavage, but require careful control of Grignard reagent nucleophilicity to avoid defluorination .

- Case Study : In Stille couplings, the 2,4-difluoro substituents direct transmetallation to the less hindered position, confirmed by isotopic labeling experiments .

Q. What computational methods predict the bioavailability of polyfluorinated aromatic compounds?

Methodological Answer:

- QSAR/QSPR Models : Use descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond acceptor count. For example, fluorine’s inductive effect lowers basicity of adjacent amines, enhancing membrane permeability (logP ≈ 2.5–3.5 for optimal bioavailability) .

- Molecular Dynamics (MD) Simulations : Assess binding to cytochrome P450 enzymes. Fluorine’s van der Waals radius (1.47 Å) can create steric clashes, reducing metabolic degradation .

- Docking Studies : Compare docking scores (e.g., Glide XP) of fluorinated vs. non-fluorinated analogs to prioritize candidates for in vitro testing .

Q. How are epoxides or other reactive intermediates derived from this compound stabilized for further functionalization?

Methodological Answer:

- Epoxidation : Treating α-chloro-difluoroacetophenone with trimethylsulfoxonium iodide (TMSOI) and NaOH generates epoxides. Stabilization requires low temperatures (-20°C) and aprotic solvents (e.g., toluene) to prevent ring-opening .

- Trapping Intermediates : Use scavengers like 1,2,4-triazole to trap electrophilic intermediates. Triazole’s nucleophilicity prevents polymerization of reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.